C5aR-IN-1
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Overview
Description
C5aR-IN-1 is a potent inhibitor of the C5a receptor (C5aR), which is part of the complement system involved in the immune response. This compound is particularly significant in the research of inflammatory diseases due to its ability to inhibit the C5a receptor, which is associated with various autoimmune and inflammatory disorders .
Preparation Methods
The preparation of C5aR-IN-1 involves several synthetic routes and reaction conditions. One of the methods includes the use of intermediates and specific reaction conditions to achieve the desired compound. The process involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product . Industrial production methods for this compound are not widely documented, but the synthetic routes typically involve standard organic synthesis techniques.
Chemical Reactions Analysis
C5aR-IN-1 undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product. The major products formed from these reactions are typically the intermediates and the final this compound compound .
Scientific Research Applications
C5aR-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of the C5a receptor and its effects on various biochemical pathways. In biology, this compound is used to investigate the role of the C5a receptor in immune response and inflammation. In medicine, this compound is significant in the research of treatments for autoimmune and inflammatory diseases. Additionally, this compound is used in industrial applications to develop new therapeutic agents targeting the C5a receptor .
Mechanism of Action
The mechanism of action of C5aR-IN-1 involves the inhibition of the C5a receptor, which is a G protein-coupled receptor. By binding to the C5a receptor, this compound prevents the activation of downstream signaling pathways that are involved in the immune response and inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby mitigating the inflammatory response .
Comparison with Similar Compounds
C5aR-IN-1 is unique compared to other similar compounds due to its potent inhibitory effect on the C5a receptor. Similar compounds include other C5a receptor inhibitors and antagonists, such as BM213 and C089, which also target the C5a receptor but may have different binding affinities and mechanisms of action . The uniqueness of this compound lies in its specific binding properties and its effectiveness in inhibiting the C5a receptor, making it a valuable tool in the research of inflammatory diseases.
Properties
Molecular Formula |
C36H39F4N3O2 |
---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
(2R,3S,4aR,7aR)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C36H39F4N3O2/c1-21-13-16-27(20-29(21)36(38,39)40)42-34(44)28-19-24-8-6-12-31(24)43(35(45)32-22(2)7-5-11-30(32)37)33(28)23-14-17-26(18-15-23)41-25-9-3-4-10-25/h5,7,11,13-18,20,24-25,28,31,33,41H,3-4,6,8-10,12,19H2,1-2H3,(H,42,44)/t24-,28+,31-,33+/m1/s1 |
InChI Key |
GFPFPJUWYULVHK-YUQOACCUSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC(=C(C=C6)C)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC(=C(C=C6)C)C(F)(F)F |
Origin of Product |
United States |
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